molecular formula C10H11ClO4 B062944 Methyl 2-chloro-3,4-dimethoxybenzoate CAS No. 175136-01-3

Methyl 2-chloro-3,4-dimethoxybenzoate

Cat. No. B062944
M. Wt: 230.64 g/mol
InChI Key: RYYAHUFRPCBHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-chloro-3,4-dimethoxybenzoate typically involves methylation and chlorination steps. For instance, 2,4-dimethoxybenezoyl chloride synthesis was achieved by methylation of 2,4-dihydroxybenzoic acid followed by chlorination using SOCl2, yielding a 74.1% total yield under optimized conditions (Wan You-zhi, 2007). These methodologies highlight the typical approach for introducing methoxy and chloro functionalities into the benzoate structure, which can be adapted for the synthesis of methyl 2-chloro-3,4-dimethoxybenzoate.

Molecular Structure Analysis

Molecular structure analyses of closely related compounds, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, reveal nearly planar structures with out-of-plane methyl and carboxylic acid groups due to steric interactions. Intramolecular hydrogen bonding in 2,5-dimethoxybenzoic acid between the carboxylic acid group and methoxy group oxygen was noted, influencing the molecular conformation (D. H. Barich et al., 2004). Such detailed structural insights are crucial for understanding the chemical behavior and reactivity of methyl 2-chloro-3,4-dimethoxybenzoate.

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functional groups to methyl 2-chloro-3,4-dimethoxybenzoate often include palladium-catalyzed reactions, showcasing the compound's versatility in synthetic chemistry. For example, a study detailed the synthesis of dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed reactions, highlighting the compound's potential in complex organic syntheses (B. Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of methyl 2-chloro-3,4-dimethoxybenzoate can be inferred from studies on similar compounds. The crystal structure and physical characterization studies provide insights into the compound's behavior under different conditions. For instance, the crystal structure analysis of a related compound, methyl 4-isonicotinamidobenzoate monohydrate, revealed a relatively planar structure with specific hydrogen bonding patterns, indicating the importance of structural analysis in understanding the physical properties of such compounds (Yang Zhang & Xiaoqiu Zhao, 2010).

Chemical Properties Analysis

The chemical properties of methyl 2-chloro-3,4-dimethoxybenzoate, such as reactivity and stability, can be assessed through studies on similar molecules. For example, the reactivity of dimethoxybenzoic acid derivatives towards different reagents and conditions suggests that methyl 2-chloro-3,4-dimethoxybenzoate would exhibit similar versatility in chemical transformations. The synthesis and characterization of dimethoxyphthalic anhydride from methyl 3,5-dimethoxybenzoate highlight the compound's potential in synthesizing complex organic molecules (Liu Zuliang, 2007).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds Methyl 2-chloro-3,4-dimethoxybenzoate is utilized in the synthesis of various complex organic compounds. For example, it is involved in the synthesis of 3,5-Dimethoxyphthalic Anhydride, a compound used for synthesizing substituted anthraquinones, hypericin, and its derivatives (Liu Zuliang, 2007).

  • Chemical Optimization and Synthesis This compound plays a role in chemical optimization processes. In a study on the synthesis of Veratric Acid from Acetovanillon, 2-chloro-4,5-dimethoxybenzoic acid was identified as a significant side product, demonstrating its formation under specific synthetic conditions (Hans-René Bjørsvik and Kristine Norman, 1999).

  • Biochemical Research In biochemical research, compounds like methyl 2-chloro-3,4-dimethoxybenzoate are essential. One study showed that Sporomusa ovata can utilize such compounds in anaerobic O-demethylation reactions, highlighting their role in microbial metabolism (E. Stupperich, R. Konle, C. Eckerskorn, 1996).

  • Pharmaceutical and Agricultural Applications In the field of pharmaceuticals and agriculture, derivatives of methyl 2-chloro-3,4-dimethoxybenzoate have been explored for their potential applications. For instance, the antimicrobial activities of compounds derived from Ageratina deltoidea were studied, which included derivatives of dimethoxybenzoic acid (A. Arciniegas et al., 2018).

  • Chemical Engineering and Solubility Studies In chemical engineering, this compound's derivatives are studied for their solubility and behavior in various solvents, contributing to a better understanding of chemical interactions and properties (Erin Hart et al., 2015).

  • Organic Synthesis and Protective Group Strategy The compound's derivatives are also used in organic synthesis, particularly as protective groups in complex chemical reactions. This application was demonstrated in the synthesis of thiazetidine derivatives, where the dimethoxybenzyl group played a crucial role (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).

Safety And Hazards

“Methyl 2-chloro-3,4-dimethoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-chloro-3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAHUFRPCBHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379314
Record name methyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3,4-dimethoxybenzoate

CAS RN

175136-01-3
Record name Methyl 2-chloro-3,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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